1-(Pyridin-2-yl)-1H-imidazol-2-amine
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Overview
Description
1-(Pyridin-2-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings
Mechanism of Action
Target of Action
1-(Pyridin-2-yl)-1H-imidazol-2-amine, a derivative of imidazole, is known to interact with a variety of biological targets. Imidazole derivatives have been reported to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-1H-imidazol-2-amine can be achieved through several routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones. This reaction can proceed under mild, metal-free conditions using reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another approach involves the use of copper-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of iodine . Industrial production methods typically optimize these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(Pyridin-2-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole and pyridine rings. Common reagents include halogenating agents and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(Pyridin-2-yl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, such as anti-tuberculosis agents.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and exhibit different chemical and biological properties.
Pyridin-2-yl pyrimidine derivatives: These compounds contain a pyrimidine ring in addition to the pyridine ring and are studied for their anti-fibrotic activities.
Properties
IUPAC Name |
1-pyridin-2-ylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-3-1-2-4-10-7/h1-6H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSAYDQWHMTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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